molecular formula C25H29FN4O2 B2706357 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775542-06-7

5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2706357
CAS No.: 1775542-06-7
M. Wt: 436.531
InChI Key: YGBADNSPKVXPMR-UHFFFAOYSA-N
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Description

5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative with a piperidine backbone substituted by a 4-tert-butylbenzoyl group and a 4-fluorobenzyl moiety. Triazolones are heterocyclic compounds known for diverse pharmacological activities, including inhibition of fatty acid synthase (FASN), a target in cancer and metabolic disorders .

Properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O2/c1-25(2,3)20-8-6-19(7-9-20)23(31)29-14-12-18(13-15-29)22-27-28-24(32)30(22)16-17-4-10-21(26)11-5-17/h4-11,18H,12-16H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBADNSPKVXPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazole ring , which is known for its bioactive properties.
  • A piperidine moiety , which is prevalent in various pharmacologically active compounds.
  • Substituents including a tert-butyl group and a fluorobenzyl group , which may enhance its biological activity.

Antimicrobial Activity

Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains. The presence of the triazole ring is crucial for this activity, as it interacts with microbial enzymes.

CompoundActivityReference
Triazole Derivative AIC50 = 25 µM
Triazole Derivative BIC50 = 15 µM

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The inhibition of tyrosinase (TYR) is noteworthy, as it plays a role in melanin production. Research indicates that modifications on the piperidine and benzyl groups can enhance TYR inhibition.

Kinetic Studies

Kinetic studies using Lineweaver-Burk plots have shown that certain derivatives of this compound act as competitive inhibitors of TYR. This suggests that they bind to the active site of the enzyme, preventing substrate access.

CompoundType of InhibitionIC50 (µM)
Compound 1Competitive12.5
Compound 2Competitive8.0

Anticancer Properties

Preliminary studies suggest that the compound exhibits anticancer activity through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that those with a similar structure to our compound showed promising results against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent variations on antimicrobial potency.

Case Study 2: Tyrosinase Inhibition

In another investigation focused on TYR inhibition, derivatives were synthesized and tested for their effectiveness. The findings revealed that compounds with fluorinated groups exhibited higher inhibitory effects compared to their non-fluorinated counterparts, suggesting that fluorination enhances binding affinity to TYR.

The proposed mechanism involves:

  • Binding to Enzymes : The compound likely binds to the active sites of enzymes like TYR, inhibiting their activity.
  • Interaction with Cellular Pathways : It may interfere with cellular signaling pathways related to growth and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Triazolone Derivatives

Compound ID R1 (Benzoyl Substituent) R2 (Benzyl Substituent) Molecular Formula Molecular Weight Key Features/Activity
Target Compound 4-tert-butyl 4-fluoro C₂₅H₂₈FN₅O₂ 449.52 Bulky tert-butyl group; lipophilic
BL19957 5-bromo-2-furoyl 4-fluoro C₁₉H₁₈BrFN₄O₃ 449.27 Bromofuran moiety; moderate polarity
BL19958 3,5-dimethoxy 4-fluoro C₂₃H₂₅FN₄O₄ 440.47 Electron-donating methoxy groups
BL19961 3-fluoro-4-methoxy 4-fluoro C₂₂H₂₂F₂N₄O₃ 428.43 Dual fluoro/methoxy; enhanced solubility
GSK2194069 Cyclopropanecarbonyl-pyrrolidinyl 4-(benzofuran-6-yl)phenyl C₂₇H₂₅FN₄O₃ 478.51 Potent β-ketoacyl-ACP reductase inhibitor
IPI-9119 2,6-difluorophenyl N/A (tetrazole core) C₂₀H₁₇F₂N₅O₃ 413.38 Irreversible palmitoyl-ACP thioesterase inhibitor

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 4-tert-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to analogs with polar substituents like methoxy (BL19958, logP ~3.2) .
  • Solubility : Compounds with electron-withdrawing groups (e.g., 4-fluoro in BL19961) or hydrophilic moieties (e.g., pyrrolidinyl in GSK2194069) exhibit improved aqueous solubility .
  • Metabolic Stability : Bulky tert-butyl groups may reduce metabolic degradation compared to smaller substituents like methyl or methoxy .

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